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Introduction to Cy3.5 for Flow Cytometry
Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye that serves as a valuable tool in

multicolor flow cytometry.[1] Its spectral properties make it well-suited for excitation by the

yellow-green laser (typically 561 nm), filling a spectral niche that allows for its integration into

complex immunophenotyping panels. This document provides detailed application notes and

protocols for the use of Cy3.5 in flow cytometry, with a focus on antibody labeling and

intracellular cytokine staining.

Cy3.5 is a member of the cyanine dye family and is known for its high photostability and bright

fluorescence.[1] An interesting characteristic of Cy3.5, similar to Cy3, is that its fluorescence is

often enhanced upon covalent linkage to proteins, which can be advantageous for achieving a

high signal-to-noise ratio in biological assays.

Quantitative Data
For effective experimental design and data analysis in flow cytometry, a thorough

understanding of the quantitative properties of the fluorochromes is essential. The following

tables summarize the key spectral and photophysical properties of Cy3.5 and provide a

comparative overview with other common fluorochromes.

Table 1: Spectral and Photophysical Properties of Cy3.5
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Property Value Reference

Excitation Maximum (λex) ~581 nm [1]

Emission Maximum (λem) ~596 nm [1]

Molar Extinction Coefficient (ε) 116,000 cm⁻¹M⁻¹ [2]

Quantum Yield (Φ) 0.15 - 0.35 [2]

Stokes Shift ~15 nm [1]

Common Laser Line 561 nm (Yellow-Green) [2]

Common Emission Filter 585/42 nm [2]

Note on Quantum Yield: Different sources report varying quantum yields for Cy3.5. This

variability may depend on the solvent environment and conjugation state. Researchers should

consider this variability in the context of their specific application.

Table 2: Comparative Brightness and Photostability of
Common Fluorochromes

Fluorochrome Relative Brightness Relative Photostability

FITC Moderate Low

PE Very High Moderate

Cy3.5 High High

APC High High

Alexa Fluor 488 High High

Alexa Fluor 568 High Very High

This table provides a qualitative comparison. The actual performance can vary depending on

the instrument, laser power, and experimental conditions.

Table 3: Illustrative Compensation Matrix with Cy3.5
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Fluorescence spillover occurs when the emission spectrum of one fluorochrome overlaps with

the detection channel of another.[3] Compensation is a mathematical correction to account for

this spillover. The following is a hypothetical compensation matrix to illustrate the potential

spillover of Cy3.5 into other common channels. Actual compensation values are highly

instrument-specific and must be determined experimentally for each flow cytometer and panel.

FITC (FL1) PE (FL2) Cy3.5 (FL3) APC (FL4)

From FITC 100% 15% 2% 0.1%

From PE 2% 100% 25% 1%

From Cy3.5 0.5% 10% 100% 5%

From APC 0% 0.1% 1% 100%

Experimental Protocols
Antibody Labeling with Cy3.5 NHS Ester
This protocol describes the covalent labeling of antibodies with Cy3.5 N-hydroxysuccinimidyl

(NHS) ester, which reacts with primary amines on the antibody.

Materials:

Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

Cy3.5 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate, pH 8.5

Size-exclusion chromatography column (e.g., Sephadex G-25)

Reaction tubes

Spectrophotometer

Protocol:
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Prepare the Antibody:

Dialyze the antibody against 1X PBS, pH 7.4, to remove any amine-containing buffers or

stabilizers.

Adjust the antibody concentration to 1-2 mg/mL.

Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M to

raise the pH to ~8.3-8.5.

Prepare the Cy3.5 NHS Ester Stock Solution:

Allow the vial of Cy3.5 NHS ester to warm to room temperature before opening.

Dissolve the Cy3.5 NHS ester in a small volume of anhydrous DMF or DMSO to a final

concentration of 10 mg/mL. Vortex to ensure it is fully dissolved. This solution should be

prepared fresh.

Conjugation Reaction:

Calculate the required volume of Cy3.5 NHS ester solution. A molar excess of 8-12 fold of

dye to antibody is a good starting point for mono-labeling.

Calculation:(mg of Ab / MW of Ab) * Molar Excess * MW of Cy3.5 NHS Ester = mg of

Cy3.5 NHS Ester needed

Add the calculated volume of Cy3.5 solution to the antibody solution while gently

vortexing.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Antibody:

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the

manufacturer's instructions, equilibrating with 1X PBS, pH 7.4.

Apply the conjugation reaction mixture to the top of the column.
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Elute the labeled antibody with 1X PBS. The first colored fraction to elute will be the

conjugated antibody. Unconjugated dye will elute later.

Collect the fractions containing the labeled antibody.

Characterization of the Conjugate:

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 581 nm (for

Cy3.5).

Calculate the degree of labeling (DOL) using the following formula:

DOL = (A_581 * MW of Ab) / (ε_Cy3.5 * (A_280 - (A_581 * CF_280)))

Where:

A_581 and A_280 are the absorbances at 581 nm and 280 nm.

MW of Ab is the molecular weight of the antibody (~150,000 g/mol for IgG).

ε_Cy3.5 is the molar extinction coefficient of Cy3.5 (116,000 M⁻¹cm⁻¹).

CF_280 is the correction factor for the absorbance of the dye at 280 nm (typically

around 0.08 for Cy dyes).

Storage:

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

stabilizing protein like BSA and store at -20°C or -80°C.

Intracellular Cytokine Staining Protocol
This protocol outlines the general procedure for staining intracellular cytokines, such as IFN-γ,

using a Cy3.5-conjugated antibody.

Materials:

Cell suspension (e.g., activated PBMCs)
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Cell culture medium

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., PBS with 0.1% Saponin and 1% BSA)

Cy3.5-conjugated anti-cytokine antibody (e.g., anti-IFN-γ-Cy3.5)

Antibodies for surface marker staining

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Flow cytometer

Protocol:

Cell Stimulation:

Stimulate cells with the appropriate activators (e.g., PMA and ionomycin, or specific

antigen) in culture medium for a predetermined time (typically 4-6 hours).

For the last 2-4 hours of stimulation, add a protein transport inhibitor to the culture to block

cytokine secretion and allow for intracellular accumulation.

Surface Staining:

Harvest the cells and wash them with flow cytometry staining buffer.

Resuspend the cells in the staining buffer containing the fluorescently labeled antibodies

for cell surface markers.

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer.

Fixation:
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Resuspend the cells in Fixation Buffer.

Incubate for 20 minutes at room temperature.

Wash the cells once with flow cytometry staining buffer.

Permeabilization and Intracellular Staining:

Resuspend the fixed cells in Permeabilization Buffer.

Add the Cy3.5-conjugated anti-cytokine antibody at the predetermined optimal

concentration.

Incubate for 30-45 minutes at room temperature in the dark.

Wash the cells twice with Permeabilization Buffer.

Acquisition:

Resuspend the cells in flow cytometry staining buffer.

Acquire the samples on a flow cytometer equipped with a 561 nm laser.

Set up appropriate compensation controls using single-stained samples for each

fluorochrome in the panel.

Visualizations
Interferon-gamma (IFN-γ) Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway initiated by IFN-γ,

a key cytokine in the immune response. This pathway is frequently analyzed by detecting

intracellular IFN-γ production in activated T cells using flow cytometry.
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Caption: IFN-γ signaling cascade leading to gene transcription.

Experimental Workflow: Intracellular Cytokine Staining
This diagram outlines the key steps involved in the intracellular staining of cytokines for flow

cytometry analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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